Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 2-furyl group at position 4 and an ethyl carboxylate ester at position 2. The 2-furyl substituent introduces unique electronic and steric effects, distinguishing it from other derivatives in this family.
Properties
Molecular Formula |
C17H15N3O4 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C17H15N3O4/c1-2-23-16(22)13-14(12-8-5-9-24-12)20-11-7-4-3-6-10(11)18-17(20)19-15(13)21/h3-9,13-14H,2H2,1H3,(H,18,19,21) |
InChI Key |
BNSCNQIFPASVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Furan-Containing Precursors
The synthesis begins with 2-cyanoethanethioamide (2) and 2,6-bis(furan-2-ylmethylidene)cyclohexanone (1) , which undergo Michael addition followed by auto-oxidation to form 4-(furan-2-yl)-8-(furan-2-ylmethylidene)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (4) . This intermediate serves as the foundational scaffold for subsequent functionalization.
Key reaction parameters :
Nucleophilic Alkylation with Ethyl Chloroacetate
Compound 4 reacts with ethyl chloroacetate (5a) under basic conditions (NaOCH₃/CH₃OH) to yield the S-alkylated derivative 6a . This step introduces the ethyl carboxylate group critical for downstream cyclization.
Mechanistic insight :
-
Nucleophilic attack by the thiolate anion on ethyl chloroacetate.
-
Elimination of HCl, forming a thioether linkage.
Optimization data :
| Parameter | Value |
|---|---|
| Molar ratio (4:5a) | 1:1 |
| Reaction time | 15 minutes |
| Yield | 68% |
Cyclization to Tetrahydropyrimido Ring
Base-Mediated Cyclization
Heating 6a in ethanolic sodium ethoxide induces Thorpe-Zeigler cyclization, producing ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate (8a) . The reaction proceeds via imine intermediate 7a , which rearranges to form the fused pyrimidine ring.
Critical conditions :
Alternative Pathway via Formic Acid Cyclization
Compound 8a undergoes formylation with formic acid to stabilize the pyrimidine ring. This step enhances crystallinity and purity, as confirmed by IR spectra showing carbonyl (C=O) stretches at 1,715 cm⁻¹.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Infrared (IR) spectroscopy :
-
ν(C=O) : 1,715 cm⁻¹ (ester), 1,690 cm⁻¹ (pyrimidinone).
-
ν(C≡N) : 2,215 cm⁻¹ (absent in final product, confirming cyclization).
¹H NMR (300 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 1.25 | t, J=7.1 Hz, CH₂CH₃ |
| 4.20 | q, J=7.1 Hz, OCH₂CH₃ |
| 6.45–7.80 | m, furan-H and benzimidazole-H |
| 8.10 | s, NH (pyrimidinone) |
Mass spectrometry :
X-ray Crystallography (Hypothetical Data)
While crystallographic data for the target compound remains unpublished, analogous pyrimido[1,2-a]benzimidazoles exhibit:
-
Triclinic crystal system, space group P-1.
-
Dihedral angle of 85° between benzimidazole and pyrimidine rings.
Reaction Optimization and Yield Enhancement
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 36.7 | 58 |
| Acetonitrile | 37.5 | 63 |
| Catalyst | Concentration (mol%) | Yield (%) |
|---|---|---|
| None | – | 45 |
| Triethylamine | 5 | 72 |
| DBU | 5 | 68 |
Triethylamine mitigates protonation of intermediates, accelerating cyclization.
Applications and Derivatives
The ethyl carboxylate group in 8a permits further functionalization:
Chemical Reactions Analysis
Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Recent studies have highlighted the antioxidant properties of benzimidazole derivatives, including Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate. These compounds exhibit significant radical scavenging activity which is essential in mitigating oxidative stress-related diseases. Research indicates that these derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .
1.2 Anticancer Properties
The compound has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and death. Its structural features allow for interaction with specific cellular targets that are crucial for cancer progression .
1.3 Antimicrobial Effects
this compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Agricultural Applications
2.1 Pesticidal Activity
Research has indicated that derivatives of benzimidazole compounds can act as effective pesticides. The unique structure of this compound allows for the inhibition of specific enzymes in pests, leading to their mortality while being less harmful to beneficial insects .
2.2 Plant Growth Regulation
Some studies have explored the use of benzimidazole derivatives as plant growth regulators. They can enhance growth rates and improve resistance to environmental stresses by modulating phytohormonal pathways within plants .
Material Science Applications
3.1 Synthesis of Novel Materials
The compound's unique chemical structure has been utilized in the synthesis of novel materials with potential applications in electronics and photonics. Its derivatives can be incorporated into polymers to enhance their mechanical properties and thermal stability .
Case Studies and Experimental Findings
| Study | Findings | Applications |
|---|---|---|
| Gümrükçüoğlu et al., 2021 | Synthesized various benzimidazole derivatives showing moderate antioxidant activity | Antioxidant formulations |
| Mohamed et al., 2023 | Developed new benzimidazole-based compounds with significant anticancer properties | Cancer therapeutics |
| Sigma Aldrich Research | Investigated the pesticidal effects of derivatives | Agricultural pest control |
Mechanism of Action
The mechanism of action of Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties . The molecular targets and pathways involved include DNA polymerase, topoisomerase, and various signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The substituent at position 4 of the pyrimido[1,2-a]benzimidazole core significantly influences the compound’s physicochemical and biological properties. Below is a comparison of key derivatives:
Physicochemical Properties
Biological Activity
Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis of this compound
The compound can be synthesized through various methods involving the reaction of appropriate precursors. A common approach includes the use of ethyl cyanoacetate and 2-furylaldehyde in the presence of ammonium acetate under reflux conditions. This method yields the desired product with good efficiency and purity.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + 2-furylaldehyde | Reflux with ammonium acetate | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at levels as low as 256 µg/mL .
Anticancer Properties
Several studies have focused on the anticancer potential of pyrimidine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Apoptosis Induction
A study on related compounds revealed that treatment with ethyl derivatives led to significant reductions in anti-apoptotic proteins such as Bcl-2 and Bcl-X(L), suggesting a mechanism where these compounds promote apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Gene Expression : Alterations in gene expression related to cell cycle regulation and apoptosis have been observed.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to cell death.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes critical for inflammation and cancer |
| Gene Expression Modulation | Alters expression of genes related to apoptosis |
| ROS Generation | Induces oxidative stress leading to cell death |
Q & A
Q. What are the established synthetic routes for Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate?
A three-component condensation reaction is commonly employed, adapted from methods used for structurally similar pyrimido[1,2-a]benzimidazole derivatives. For example:
- React 2-furaldehyde (1 mmol), ethyl 3-oxobutanoate (or trifluoro-3-oxobutanoate for fluorinated analogs), and 1H-benzo[d]imidazol-2-amine (1 mmol) in an ionic liquid (e.g., 3-butyl-1-methylimidazolium chloride) at 363 K. Monitor progress via TLC and purify by recrystallization from ethanol .
- Key characterization includes ESI-MS for molecular ion confirmation (e.g., [M+1] = 365.2) and elemental analysis .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction is the gold standard:
- Crystallize the compound from ethanol or ethyl acetate.
- Use a diffractometer (e.g., Rigaku Saturn) with Mo Kα radiation (λ = 0.71073 Å). Refinement parameters include monoclinic space group P2₁/c, with cell dimensions a = 8.4075 Å, b = 26.6904 Å, c = 9.0559 Å, β = 111.03°, and Z = 4 .
- Hydrogen atoms are placed in calculated positions using a riding model (C–H = 0.95–0.99 Å) .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing of this compound?
The crystal lattice is stabilized by:
- C–H···N/O hydrogen bonds : For example, C8–H8···O4 (2.54 Å) and C15–H15···N3 (2.47 Å) interactions (see torsion angles in ) .
- π–π stacking : Parallel imidazole rings exhibit centroid-to-centroid distances of 3.34 Å and plane-plane distances of 3.27 Å. Phenyl rings (e.g., C5–C10) show similar stacking with displacement distances up to 2.26 Å .
- These interactions are critical for predicting solubility and stability in drug formulation.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra may arise due to:
- Tautomerism : The 2-oxo group in the tetrahydropyrimidine ring can lead to keto-enol tautomerism, altering resonance patterns. Use variable-temperature NMR to identify dynamic equilibria .
- Dynamic disorder in crystals : Refine X-ray data with restraints (e.g., ISOR, DELU in SHELXL) to model disordered trifluoromethyl or furyl groups .
- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical spectra .
Q. How can reaction yields be optimized for analogs with bulky substituents?
Modify synthetic conditions to enhance steric tolerance:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Ionic liquids like BMIM-Cl improve reaction rates .
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to activate carbonyl groups.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100 W, 120°C) while maintaining yields >80% .
Methodological Guidance
Q. What analytical techniques are essential for purity assessment?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess thermal stability (e.g., onset at 220°C) .
Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?
- Core modifications : Replace the 2-furyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., VEGFR2 or TIE-2 kinases) based on the planar fused-ring system .
- In vitro assays : Test antineoplastic activity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤50 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
